An In-depth Technical Guide to the Staining Mechanism of LysoTracker Green
An In-depth Technical Guide to the Staining Mechanism of LysoTracker Green
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of LysoTracker Green, a fluorescent probe widely used for labeling and tracking acidic organelles in live cells. The following sections detail its mechanism of action, quantitative properties, experimental protocols, and visual representations of its function and application.
Core Staining Mechanism
LysoTracker Green DND-26 is a cell-permeant, green-fluorescent dye designed to accumulate in acidic compartments of living cells, most notably lysosomes.[1][2][] The fundamental principle behind its selective accumulation lies in its chemical nature as a weak base linked to a fluorophore.[4][5]
At the physiological pH of the cytoplasm (approximately 7.2-7.4), the weakly basic amine group of the LysoTracker Green molecule is only partially protonated. This largely neutral state renders the molecule lipophilic, allowing it to freely and passively diffuse across the plasma membrane and other intracellular membranes.
Upon encountering an acidic organelle, such as a lysosome, where the internal pH is significantly lower (around 4.5-5.0), the environment's high concentration of protons leads to the protonation of the dye's amine group. This protonation converts the LysoTracker Green molecule into a charged, more hydrophilic species. In this charged state, the dye is no longer membrane-permeant and becomes effectively trapped within the acidic compartment. This accumulation within acidic organelles results in a bright, punctate fluorescent staining pattern that allows for their visualization. While highly selective for acidic organelles, it's important to note that LysoTracker probes may also label other acidic compartments like late endosomes and autolysosomes.
The fluorescence of LysoTracker Green itself is largely independent of pH, unlike LysoSensor probes which exhibit a pH-dependent increase in fluorescence intensity. The intense signal from LysoTracker Green in lysosomes is a result of its concentration in these organelles.
Quantitative Data Summary
The following table summarizes the key quantitative data for LysoTracker Green DND-26, essential for experimental design and interpretation.
| Property | Value | Source |
| Excitation Maximum | 504 nm | |
| Emission Maximum | 511 nm | |
| Molecular Weight | 398.69 g/mol | |
| Recommended Working Concentration | 50-75 nM | |
| Typical Incubation Time | 15-30 minutes | |
| Stock Solution Concentration | 1 mM in DMSO |
Experimental Protocols
Below is a detailed methodology for the use of LysoTracker Green in live-cell imaging experiments.
Materials:
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LysoTracker Green DND-26 (1 mM stock in DMSO)
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Live cells in culture
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Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
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Phosphate-buffered saline (PBS)
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Fluorescence microscope with a suitable filter set (e.g., FITC)
Protocol:
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Cell Preparation:
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Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
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Ensure the cells are healthy and actively growing.
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Preparation of Staining Solution:
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Warm the LysoTracker Green DND-26 stock solution to room temperature.
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Dilute the 1 mM stock solution to a final working concentration of 50-75 nM in pre-warmed cell culture medium. For example, to prepare a 50 nM solution, dilute the 1 mM stock 1:20,000.
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Cell Staining:
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Remove the existing culture medium from the cells.
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Add the prepared staining solution to the cells.
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Incubate the cells for 15-30 minutes at 37°C under normal growth conditions. The optimal incubation time may vary depending on the cell type.
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Imaging:
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After incubation, the cells can be imaged directly without a wash step. However, to reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed, phenol (B47542) red-free medium or PBS.
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Visualize the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for LysoTracker Green (Ex: 504 nm, Em: 511 nm).
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Important: LysoTracker Green is recommended for live-cell imaging only. Fixation with aldehydes or alcohols will inhibit the staining.
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Mandatory Visualizations
The following diagrams illustrate the staining mechanism and experimental workflow of LysoTracker Green.
Caption: Mechanism of LysoTracker Green accumulation in acidic organelles.
Caption: A typical experimental workflow for LysoTracker Green staining.
